molecular formula C15H9ClO2 B15083238 2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione CAS No. 1470-42-4

2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione

Cat. No.: B15083238
CAS No.: 1470-42-4
M. Wt: 256.68 g/mol
InChI Key: BGCWFRRSXPXEEQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorophenyl group attached to the indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione typically involves the reaction of 2-chlorobenzaldehyde with indan-1,3-dione in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired indene derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted indene derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1h-indene-1,3(2h)-dione: Similar structure but lacks the chlorophenyl group.

    2-(2-Bromophenyl)-1h-indene-1,3(2h)-dione: Contains a bromophenyl group instead of a chlorophenyl group.

    2-(2-Methylphenyl)-1h-indene-1,3(2h)-dione: Contains a methylphenyl group instead of a chlorophenyl group.

Uniqueness

2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can undergo specific reactions and interactions that are not possible with other similar compounds.

Properties

CAS No.

1470-42-4

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

2-(2-chlorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9ClO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H

InChI Key

BGCWFRRSXPXEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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